molecular formula C15H13Br2NO5S B11600445 (2,6-dibromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2,6-dibromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11600445
M. Wt: 479.1 g/mol
InChI Key: UNJORIFKJZOSAA-VZUCSPMQSA-N
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Description

2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes bromine atoms, a thiazolidinone ring, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting with the bromination of phenol to obtain 2,6-dibromo-4-hydroxyphenol . This intermediate is then reacted with 3-isopropyl-2,4-dioxo-1,3-thiazolidine-5-carbaldehyde under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiazolidinone ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2,6-DIBROMO-4-[(3-ISOPROPYL-2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENOXY}ACETIC ACID is unique due to its combination of bromine atoms, a thiazolidinone ring, and a phenoxyacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C15H13Br2NO5S

Molecular Weight

479.1 g/mol

IUPAC Name

2-[2,6-dibromo-4-[(E)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H13Br2NO5S/c1-7(2)18-14(21)11(24-15(18)22)5-8-3-9(16)13(10(17)4-8)23-6-12(19)20/h3-5,7H,6H2,1-2H3,(H,19,20)/b11-5+

InChI Key

UNJORIFKJZOSAA-VZUCSPMQSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)Br)/SC1=O

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Br)SC1=O

Origin of Product

United States

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